Cyclohexyl 3-methoxyphenyl ketone
Overview
Description
Cyclohexyl 3-methoxyphenyl ketone is a compound that can be associated with various chemical reactions and syntheses. It is structurally characterized by a cyclohexyl group attached to a ketone, which is further substituted with a methoxyphenyl group. This structure allows it to participate in a variety of chemical transformations, including cyclization, addition reactions, and rearrangements, as evidenced by the studies in the provided papers.
Synthesis Analysis
The synthesis of compounds related to cyclohexyl 3-methoxyphenyl ketone involves various strategies. For instance, the regioselective synthesis of quinolin-8-ols from 2-(3-hydroxyphenyl)ethyl ketone O-2,4-dinitrophenyloximes involves cyclization that proceeds via alkylideneaminyl radical intermediates . Additionally, the Stobbe condensation of aryl cyclohexyl ketones with dimethyl succinate leads to the formation of naphthalene derivatives, indicating the versatility of cyclohexyl ketones in condensation reactions .
Molecular Structure Analysis
The molecular structure of cyclohexyl 3-methoxyphenyl ketone and related compounds is crucial for their reactivity. For example, the presence of a methoxy group on the cyclohexyl ring can significantly accelerate beta-scission ring-opening reactions, as shown in studies of cyclohexyloxy radicals . The role of the methoxy group in facilitating proton migrations necessary for cyclization and fragmentation is also highlighted in the Nazarov cyclization of 1,5-bis-(2-methoxyphenyl)-1,4-pentadien-3-one .
Chemical Reactions Analysis
Cyclohexyl 3-methoxyphenyl ketone can undergo various chemical reactions. The reaction of cyclohexanone with Lawesson's Reagent, for example, leads to the formation of spiro-trithiaphosphorines and thioketones, demonstrating the reactivity of cyclohexyl ketones with organophosphorus compounds . Tandem addition-reduction processes have been used to prepare 4-alkenyl-1-methoxy-1,4-cyclohexadienes, which can be hydrolyzed to yield 4-alkenyl-3-cyclohexen-1-ones . Furthermore, the CCC-coupling reaction of (ortho-alkynyl phenyl)(methoxymethyl) sulfides catalyzed by palladium(II)-bisoxazoline complexes affords symmetrical ketones with benzo[b]thiophene groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclohexyl 3-methoxyphenyl ketone derivatives are influenced by their molecular structure. The presence of substituents like methoxy groups can affect the electrophilicity of the ketone function, as seen in the study of tricarbonyl(3-methoxybenzocyclobutenedione)chromium . The configuration of substituents also plays a role in the outcome of reactions, such as the formation of trans- and cis-half esters in the Stobbe condensation . The reactivity of cyclohexyl ketones in cyclization reactions is further exemplified by the formation of dimers of 2-aryl-methyleneketones .
Scientific Research Applications
Enantioselective Mannich-type Reactions
Cyclohexyl 3-methoxyphenyl ketone is involved in enantioselective Mannich-type reactions. For instance, reactions of cyclohexanone and related ketones with N-p-methoxyphenyl-protected imines of arylaldehydes catalyzed by 3-pyrrolidinecarboxylic acid in the presence of potassium carbonate yield anti-isomers of Mannich products with high diastereo- and enantioselectivities. The addition of potassium carbonate improves the enantioselectivities of these reactions, expanding the scope for producing products with high enantioselectivity (Garg & Tanaka, 2020).
Hydrogenation and Oxidation Processes
Ionic Hydrogenation of Unsaturated Ketones
Cyclohexyl 3-methoxyphenyl ketone undergoes ionic hydrogenation in the presence of aluminum halides. For example, various unsaturated ketones react with cyclohexane in the presence of excess aluminum chloride or aluminum bromide at room temperature to form corresponding saturated ketones with high yields. This demonstrates the compound's role in facilitating chemical transformations (Koltunov, Repinskaya & Borodkin, 2001).
Catalytic Applications
Catalysis in Oxidation Reactions
The compound is useful in catalysis for oxidation reactions. For instance, boehmite-supported iron tetra(p-methoxylphenyl) porphyrin catalysts significantly promote the aerobic oxidation of cyclohexane. The catalyst, containing electron-donating groups (methoxyl), can be reused effectively for multiple cycles, offering an industrially relevant application in chemical transformations (Fan et al., 2013).
Photochemical Reactions
Stereoselective Photochemical Reactions
Cyclohexyl phenyl ketone (a compound structurally similar to Cyclohexyl 3-methoxyphenyl ketone) undergoes stereoselective photochemical reactions within chiral lyotropic liquid crystals. This showcases the compound's potential in inducing chiral photochemical transformations and its applicability in synthesizing optically active compounds (Yang et al., 2013).
Safety And Hazards
Future Directions
While specific future directions for Cyclohexyl 3-methoxyphenyl ketone are not mentioned in the search results, there is a general interest in the development of novel catalytic methods for nucleophilic substitutions, which are fundamental transformations involving ketones . These developments could potentially lead to more versatile and sustainable approaches for transformations involving compounds like Cyclohexyl 3-methoxyphenyl ketone .
properties
IUPAC Name |
cyclohexyl-(3-methoxyphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-16-13-9-5-8-12(10-13)14(15)11-6-3-2-4-7-11/h5,8-11H,2-4,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBAHXULHWQCQLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642585 | |
Record name | Cyclohexyl(3-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00642585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexyl 3-methoxyphenyl ketone | |
CAS RN |
898792-05-7 | |
Record name | Cyclohexyl(3-methoxyphenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898792-05-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexyl(3-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00642585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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